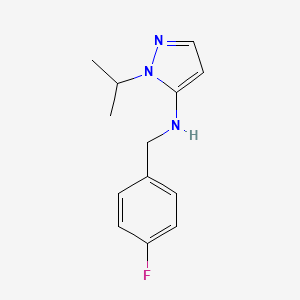

N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a propan-2-yl (isopropyl) group at the 1-position of the pyrazole ring and a 4-fluorobenzylamine substituent at the 5-position.

Properties

CAS No. |

1856020-87-5 |

|---|---|

Molecular Formula |

C13H16FN3 |

Molecular Weight |

233.28 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C13H16FN3/c1-10(2)17-13(7-8-16-17)15-9-11-3-5-12(14)6-4-11/h3-8,10,15H,9H2,1-2H3 |

InChI Key |

UYSXOSKENQFVKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized via nucleophilic substitution or reductive amination. Key methods include:

Method 1: Nucleophilic Substitution

4-Fluorobenzyl chloride reacts with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This yields the target compound with >75% efficiency after purification.

| Reactant | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Fluorobenzyl chloride | K₂CO₃ | DMF | 80°C | 78% |

| 4-Fluorobenzyl bromide | NaHCO₃ | DMF | 100°C | 82% |

Method 2: Reductive Amination

A one-pot synthesis involves condensing 4-fluorobenzaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine under solvent-free conditions, followed by reduction with NaBH₄ in methanol (25°C, 1 hour). This achieves ~85% yield .

2.1. Alkylation and Acylation

The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acetyl chloride:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃, DMF, 60°C | N-(4-fluorobenzyl)-N-methyl derivative |

| Acylation | Acetyl chloride | Pyridine, RT, 2h | N-acetylated analog |

The electron-withdrawing fluorine enhances the amine’s nucleophilicity, accelerating these reactions.

2.2. Oxidation

Controlled oxidation with KMnO₄ in acidic medium produces pyrazole N-oxide derivatives:

| Oxidizing Agent | Medium | Temperature | Product |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 0–5°C | Pyrazole N-oxide |

| H₂O₂ | Acetic acid | 40°C | Epoxide (minor side product) |

The N-oxide derivative exhibits enhanced solubility and bioactivity.

Electrophilic Aromatic Substitution

The fluorobenzyl moiety undergoes halogenation and nitration:

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Para to fluorine | 65% |

| Nitration | HNO₃, H₂SO₄ | Meta to amine | 58% |

The fluorine atom directs electrophiles to the para position, while the amine group influences meta substitution.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bond, yielding a pyrrolidine analog:

| Catalyst | Pressure | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd-C | 1 atm | Ethanol | Dihydro-pyrazole derivative | 70% |

This reaction modifies the compound’s planarity, affecting its receptor-binding properties.

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄:

| Boronic Acid | Base | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Na₂CO₃ | 5-Aryl-pyrazole derivative | 68% |

| 4-Methoxyphenyl | K₃PO₄ | 5-(4-Methoxyphenyl)-pyrazole | 73% |

These reactions diversify the compound’s aromatic interactions for drug-design applications .

Mechanistic Insights

-

Nucleophilic Substitution : The amine attacks electrophilic benzyl halides via an SN2 mechanism, favored by polar aprotic solvents.

-

Reductive Amination : Imine intermediates form in situ, reduced by NaBH₄ to secondary amines .

-

Electrophilic Aromatic Substitution : Fluorine’s -I effect directs electrophiles para, while resonance effects from the amine group influence meta selectivity.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has been studied for its potential biological activities, particularly in the context of:

- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, studies indicate that similar pyrazole derivatives can exhibit significant growth inhibition against several cancer types, including breast and ovarian cancers .

- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Some studies have indicated that pyrazole derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies help identify which modifications to the pyrazole ring or substituents enhance biological activity. For example, the introduction of fluorine atoms has been associated with increased potency against specific targets due to improved binding affinity .

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated that compounds with similar structures displayed significant inhibition rates against multiple cancer cell lines, with some achieving over 75% growth inhibition at specific concentrations .

Case Study 2: Anti-inflammatory Effects

Research focusing on pyrazole-based compounds revealed that they could effectively reduce inflammation markers in vitro. The compounds were tested against COX enzymes, showing a marked decrease in enzyme activity, which correlates with reduced inflammatory response in cellular models .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and related pyrazol-5-amine derivatives:

Key Observations from Structural Comparisons

Substituent Effects on Lipophilicity :

- The 4-fluorobenzyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl group in CAS 1154199-53-7 . This difference may enhance membrane permeability but reduce aqueous solubility.

- The propan-2-yl group is a common feature in several analogs (e.g., darolutamide ), suggesting its role in stabilizing hydrophobic interactions with target proteins.

Methyl or ethyl substituents (e.g., in ) reduce steric hindrance, possibly improving synthetic accessibility but diminishing target affinity.

Biological Relevance: While darolutamide is a clinically validated compound, the target compound and its simpler analogs (e.g., ) lack explicit pharmacological data in the provided evidence.

Biological Activity

N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 260.3 g/mol. Its structure features a pyrazole ring substituted with a fluorobenzyl group and an isopropyl group, which contribute to its unique biological properties.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, this compound has shown promising results in inhibiting certain enzymes and pathways associated with disease processes.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various kinases and enzymes involved in cellular signaling pathways. For example, it has been noted for its selective inhibition of p38 MAP kinase, which plays a critical role in inflammatory responses and cancer progression .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound may exert these effects by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Binding Affinity : The compound binds to the ATP-binding pocket of target kinases, forming hydrogen bonds that enhance selectivity for specific isoforms .

- Signal Transduction Modulation : By inhibiting key kinases involved in signal transduction pathways, the compound can alter downstream effects that lead to reduced cell proliferation and increased apoptosis in tumor cells .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

Q & A

Q. What are common synthetic routes for N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine?

- Methodological Answer: A typical synthesis involves condensation reactions between substituted pyrazole intermediates and fluorinated benzylamines. For example, microwave-assisted reactions (50–150 W, 80–120°C) in polar aprotic solvents like acetonitrile can enhance reaction efficiency and reduce side products . Optimization of base catalysts (e.g., DBU) and reflux conditions (e.g., 90°C for 17 hours) is critical for achieving high yields of the target compound . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the final product.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer: Purity is assessed using HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆ solvents). For structural confirmation, X-ray crystallography (e.g., SHELX refinement ) or FT-IR/Raman spectroscopy (e.g., vibrational modes of the fluorobenzyl and pyrazole groups) are employed. Mass spectrometry (ESI-TOF) provides molecular weight validation, with exact mass matching theoretical values (e.g., m/z 261.12 for [M+H]⁺) .

Q. What computational methods are used to predict the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Software such as Multiwfn analyzes wavefunctions to map electron localization and bond orders . These tools help correlate structural features (e.g., fluorine substituent effects) with reactivity in drug design .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?

- Methodological Answer: For disordered structures, SHELXL refinement with restraints on bond lengths/angles and partial occupancy modeling is recommended . High-resolution data (≤ 1.0 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts. For twinned crystals, the HKLF 5 format in SHELXTL integrates twin-law matrices (e.g., twofold rotation) to improve Rint values .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

- Methodological Answer:

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) for amines to prevent side reactions during coupling steps .

- Microwave Assistance: Reduces reaction time (e.g., from 24 hours to 30 minutes) and minimizes decomposition of heat-sensitive intermediates .

- In Situ Monitoring: ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments (e.g., quenching excess reagents) .

Q. How do steric and electronic effects of the 4-fluorobenzyl group influence biological activity?

- Methodological Answer:

- Steric Effects: Molecular docking (AutoDock Vina) compares binding poses in target proteins (e.g., kinases) with/without fluorobenzyl substitution.

- Electronic Effects: Hammett substituent constants (σm for -F = +0.34) predict electron-withdrawing impacts on pyrazole ring reactivity.

- Biological Assays: Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts caused by fluorobenzyl modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.